molecular formula C33H52O4 B12300236 Methyl-3b-acetoxybetulinate

Methyl-3b-acetoxybetulinate

Cat. No.: B12300236
M. Wt: 512.8 g/mol
InChI Key: FBSVHROTXUJUHS-UHFFFAOYSA-N
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Description

Methyl-3b-acetoxybetulinate is a chemical compound with the molecular formula C33H51O5. It is a derivative of betulinic acid, a naturally occurring triterpenoid found in the bark of several species of birch trees. This compound is known for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-3b-acetoxybetulinate can be synthesized through the esterification of betulinic acid. The process involves the reaction of betulinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical and other applications .

Chemical Reactions Analysis

Types of Reactions

Methyl-3b-acetoxybetulinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .

Scientific Research Applications

Methyl-3b-acetoxybetulinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-3b-acetoxybetulinate involves its interaction with various molecular targets and pathways. It is known to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits the activity of certain enzymes involved in inflammation and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced bioavailability and potency compared to its parent compound, betulinic acid. Its acetoxy group improves its solubility and facilitates its interaction with biological targets, making it a more effective therapeutic agent .

Properties

Molecular Formula

C33H52O4

Molecular Weight

512.8 g/mol

IUPAC Name

methyl 9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

InChI

InChI=1S/C33H52O4/c1-20(2)22-12-17-33(28(35)36-9)19-18-31(7)23(27(22)33)10-11-25-30(6)15-14-26(37-21(3)34)29(4,5)24(30)13-16-32(25,31)8/h22-27H,1,10-19H2,2-9H3

InChI Key

FBSVHROTXUJUHS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC

Origin of Product

United States

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